molecular formula C15H15N3O4 B13896670 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde

2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde

Cat. No.: B13896670
M. Wt: 301.30 g/mol
InChI Key: IJPRUXSUHKTNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole moiety, and an acetaldehyde group. Its molecular formula is C15H15N3O5, and it has a molecular weight of 317.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde typically involves multi-step organic reactions. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . The reaction conditions are generally mild, with temperatures maintained at room temperature to 50°C, and the use of common organic solvents like dichloromethane or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials used are often sourced in bulk to reduce costs, and the entire process is monitored using advanced analytical techniques like HPLC and NMR to ensure quality control .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through the modulation of protein activity. It has been shown to interact with cereblon (CRBN) protein, leading to the selective degradation of target proteins such as GSPT1. This mechanism involves the formation of a ternary complex with CRBN and the target protein, facilitating ubiquitination and subsequent proteasomal degradation . This pathway is particularly relevant in the context of cancer therapy, where the degradation of specific proteins can inhibit tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde

InChI

InChI=1S/C15H15N3O4/c1-17-13-9(7-8-19)3-2-4-10(13)18(15(17)22)11-5-6-12(20)16-14(11)21/h2-4,8,11H,5-7H2,1H3,(H,16,20,21)

InChI Key

IJPRUXSUHKTNHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.